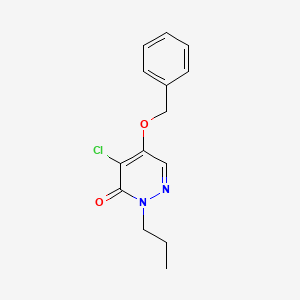![molecular formula C10H20OSi B14394307 Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane CAS No. 89590-58-9](/img/structure/B14394307.png)
Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane is an organosilicon compound with the molecular formula C10H20OSi. It is a derivative of cyclohexene, where a trimethylsilyl group is attached to the oxygen atom of a 2-methylcyclohex-2-en-1-yl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane typically involves the reaction of 2-methylcyclohex-2-en-1-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound is utilized in the modification of biomolecules for various studies.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The pathways involved include nucleophilic substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ethers: These compounds have similar structures but differ in the nature of the organic group attached to the oxygen atom.
Cyclohexene derivatives: Compounds like 2-methylcyclohex-2-en-1-ol share a similar cyclohexene ring structure but lack the trimethylsilyl group.
Uniqueness
Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane is unique due to the presence of both a cyclohexene ring and a trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
89590-58-9 |
|---|---|
Molekularformel |
C10H20OSi |
Molekulargewicht |
184.35 g/mol |
IUPAC-Name |
trimethyl-(2-methylcyclohex-2-en-1-yl)oxysilane |
InChI |
InChI=1S/C10H20OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h7,10H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
FBSXMEHTVXIQFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCCC1O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)

![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)


![Bicyclo[2.2.2]oct-2-ene, 2-bromo-](/img/structure/B14394251.png)
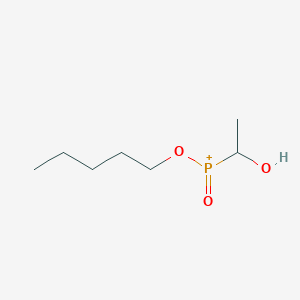
![Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite](/img/structure/B14394260.png)
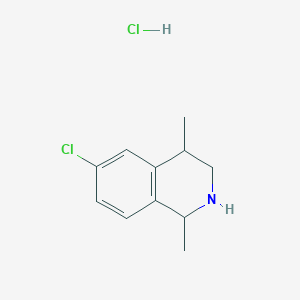
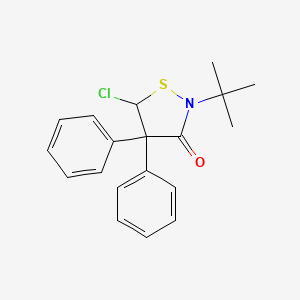
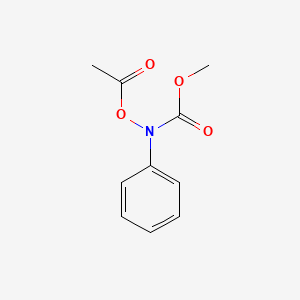
![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)

